7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane

Catalog No.
S8392575
CAS No.
M.F
C12H18N4
M. Wt
218.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane

Product Name

7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane

IUPAC Name

7-pyrimidin-2-yl-2,7-diazaspiro[4.5]decane

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

InChI

InChI=1S/C12H18N4/c1-3-12(4-7-13-9-12)10-16(8-1)11-14-5-2-6-15-11/h2,5-6,13H,1,3-4,7-10H2

InChI Key

KOXIQDDHDRTARB-UHFFFAOYSA-N

SMILES

C1CC2(CCNC2)CN(C1)C3=NC=CC=N3

Canonical SMILES

C1CC2(CCNC2)CN(C1)C3=NC=CC=N3

7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]decane is a heterocyclic building block designed for medicinal chemistry and drug discovery programs. It combines a conformationally rigid diazaspiro[4.5]decane core with a synthetically versatile pyrimidin-2-yl moiety. Azaspirocyclic scaffolds are increasingly utilized to impart favorable three-dimensional geometry into drug candidates, which can enhance target affinity, selectivity, and overall physicochemical properties compared to traditional flat or flexible structures. This specific compound provides a pre-functionalized, advanced intermediate, streamlining the synthesis of complex molecules targeting a range of protein classes.

Replacing this compound with a more common, flexible analog like a piperazine derivative, or a simpler N-aryl piperidine, fails to replicate the critical three-dimensional structure conferred by the spirocyclic core. The diazaspiro[4.5]decane framework locks the pyrimidine substituent and the second nitrogen atom into a precise spatial orientation, a feature critical for optimizing interactions with complex biological targets. Furthermore, starting with the unfunctionalized parent diazaspiro[4.5]decane requires introducing the pyrimidine moiety via N-arylation, a process that can present challenges in regioselectivity, yield, and purification. Procuring this pre-functionalized intermediate mitigates these synthetic risks and preserves the specific, rigid geometry essential for achieving high-potency biological activity.

Scaffold Precedent: A Structurally Similar Core Achieves High-Affinity GPCR Antagonism

A closely related analog, a 2,8-diazaspiro[4.5]decane featuring a substituted pyrimidin-4-amine, demonstrated high-affinity binding to the human C-C chemokine receptor 4 (CCR4), a notoriously difficult GPCR target. The lead compound from this series, (R)-18a, registered a pKi of 8.8 in a radioligand binding assay and a pIC50 of 8.1 in a functional GTPγS assay. This establishes the pyrimidinyl-diazaspiro[4.5]decane class as a validated, high-potency scaffold for GPCR drug discovery.

Evidence DimensionTarget Binding Affinity (pKi) and Functional Potency (pIC50)
Target Compound DatapKi = 8.8; pIC50 = 8.1 (for a closely related analog)
Comparator Or BaselineTypical screening hits or unoptimized leads which often exhibit potency in the micromolar range (pKi/pIC50 < 6.0).
Quantified DifferenceOver 100-fold higher affinity and potency compared to baseline screening compounds.
ConditionsHuman CCR4 receptor; [(125)I]-TARC competition binding assay and [(35)S]-GTPγS functional assay.

This de-risks procurement by providing strong evidence that the core scaffold is capable of producing compounds with nanomolar potency against challenging biological targets.

Process Efficiency: Bypasses Challenging N-Arylation and Purification Steps

Procuring the pre-functionalized 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane eliminates the need for a separate N-arylation step starting from the parent diamine. Such reactions (e.g., Buchwald-Hartwig or S_NAr) with unsymmetrical diamines can be problematic, often requiring significant optimization to control regioselectivity and prevent bis-arylation, leading to complex purification challenges and reduced overall yield.

Evidence DimensionRequired Synthetic Steps and Process Risk
Target Compound Data0 steps; ready for direct use in subsequent reactions (e.g., acylation, alkylation at N-2).
Comparator Or Baseline2-3 steps minimum: Synthesis of parent diamine, N-arylation reaction with 2-halopyrimidine, and subsequent purification.
Quantified DifferenceSaves at least two to three synthetic operations, including reaction setup, workup, and purification.
ConditionsStandard laboratory and process scale-up synthesis.

This compound accelerates discovery timelines and reduces process development costs by providing a reliable, pure, and regiochemically defined intermediate.

Structural Value: Pyrimidine Moiety as a Validated Pharmacophore for Target Binding

The pyrimidine ring is a privileged structure in medicinal chemistry, frequently serving as a key hydrogen bond acceptor for interaction with protein targets. Its inclusion in pyrimidinyl-diazospiro compounds has been explicitly claimed in patents for the modulation of voltage-gated sodium channels. This contrasts with simpler aryl or pyridinyl analogs, which possess different hydrogen bonding capabilities and electronic properties, potentially leading to lower affinity or altered target selectivity.

Evidence DimensionPharmacophoric Potential
Target Compound DataContains two nitrogen H-bond acceptors in a 1,3-arrangement, a known hinge-binding motif.
Comparator Or BaselineA 7-phenyl analog (no H-bond acceptors) or a 7-pyridinyl analog (one H-bond acceptor).
Quantified DifferenceOffers a distinct and functionally validated pattern of heteroatoms for target engagement.
ConditionsGeneral drug-receptor interactions, particularly in kinase and ion channel binding sites.

Purchasing this compound provides direct access to a key pharmacophoric element on a conformationally rigid scaffold, a proven strategy for targeting specific protein families.

Core Scaffold for GPCR Antagonist Programs

As a starting point for lead discovery campaigns targeting GPCRs, particularly chemokine receptors like CCR4. The scaffold's demonstrated potential for high-affinity binding provides a strong rationale for its inclusion in libraries aimed at this challenging target class.

Development of Kinase Inhibitors and Ion Channel Modulators

For use in synthetic programs where a rigid scaffold is required to correctly orient a pyrimidine hinge-binder or other key recognition element. Its utility is supported by patent literature claiming pyrimidinyl-diazospiro compounds for modulating voltage-gated sodium channels.

Accelerated Synthesis of Focused Compound Libraries

As a key intermediate for parallel synthesis efforts. The free secondary amine at the N-2 position serves as a reliable handle for rapid diversification via amide coupling or reductive amination, allowing for the efficient exploration of the surrounding chemical space while leveraging the pre-installed, rigid pyrimidinyl-spirocyclic core.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

218.153146591 g/mol

Monoisotopic Mass

218.153146591 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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